1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-6H,7H,8 H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione
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Overview
Description
1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the larger purine structure.
Cyclization Reactions: Forming the pyrimido[1,2-g]purine ring system.
Functional Group Modifications: Introducing the methyl, phenyl, and oxo groups at specific positions.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Conducting reactions in controlled batches to ensure purity and yield.
Continuous Flow Chemistry: Utilizing continuous reactors for large-scale synthesis, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may:
Inhibit Enzyme Activity: By binding to the active site or allosteric sites.
Modulate Receptor Function: By acting as an agonist or antagonist.
Interfere with DNA/RNA: By intercalating into nucleic acid structures.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenine: A fundamental purine base found in DNA and RNA.
Uniqueness
1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which may confer distinct biological and chemical properties compared to other purine derivatives.
Properties
Molecular Formula |
C25H25N5O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1,7-dimethyl-9-(3-methylphenyl)-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H25N5O3/c1-16-8-7-11-19(12-16)28-13-17(2)14-29-21-22(26-24(28)29)27(3)25(33)30(23(21)32)15-20(31)18-9-5-4-6-10-18/h4-12,17H,13-15H2,1-3H3 |
InChI Key |
DKMHANHQQJKZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C4=CC=CC=C4)C5=CC=CC(=C5)C |
Origin of Product |
United States |
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